molecular formula C17H24N4O2 B14078437 DL-Leucine-4-antipyrineamide CAS No. 62951-84-2

DL-Leucine-4-antipyrineamide

Cat. No.: B14078437
CAS No.: 62951-84-2
M. Wt: 316.4 g/mol
InChI Key: CWAVOMKTMZURCR-UHFFFAOYSA-N
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Description

DL-Leucine-4-antipyrineamide is a synthetic compound with the molecular formula C17H24N4O2 and a molecular weight of 316.4 g/mol It is a derivative of leucine, an essential amino acid, and antipyrine, a pyrazolone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Leucine-4-antipyrineamide typically involves the reaction of leucine with antipyrine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between leucine and antipyrine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Leucine-4-antipyrineamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups .

Scientific Research Applications

DL-Leucine-4-antipyrineamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Leucine-4-antipyrineamide involves its interaction with specific molecular targets and pathways. As a derivative of leucine, it may influence amino acid metabolism and protein synthesis. Additionally, the antipyrine moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Leucine-4-antipyrineamide is unique due to its combined structure, which incorporates both leucine and antipyrine moieties. This dual functionality allows it to exhibit properties and activities distinct from its individual components.

Properties

CAS No.

62951-84-2

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylpentanamide

InChI

InChI=1S/C17H24N4O2/c1-11(2)10-14(18)16(22)19-15-12(3)20(4)21(17(15)23)13-8-6-5-7-9-13/h5-9,11,14H,10,18H2,1-4H3,(H,19,22)

InChI Key

CWAVOMKTMZURCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(CC(C)C)N

Origin of Product

United States

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